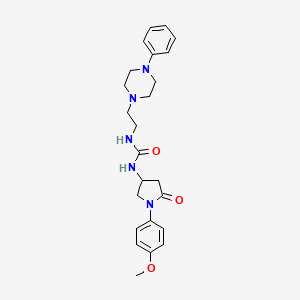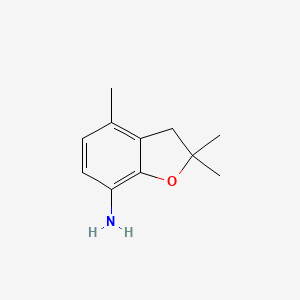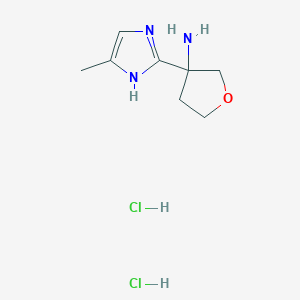
3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride” is a chemical compound with the CAS Number: 2031269-25-5 . It has a molecular weight of 226.11 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of imidazole compounds has been a subject of interest due to their broad range of chemical and biological properties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
The molecular structure of “3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride” can be represented by the Inchi Code: 1S/C7H11N3O.2ClH/c8-7(1-4-11-5-7)6-9-2-3-10-6;;/h2-3H,1,4-5,8H2,(H,9,10);2*1H .Chemical Reactions Analysis
The chemical reactions involving imidazole compounds are diverse due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . Imidazole has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 226.11 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformations
A range of optically active 1H-imidazole 3-oxides with a substituted acetate group at N(1) as the chiral unit were synthesized, demonstrating the compound's utility in producing chiral imidazole derivatives. These derivatives were further transformed into 2,3-dihydro-1H-imidazole-2-thione derivatives and optically active 2,3-bis(imidazolyl)propanoate, showcasing the compound's versatility in chemical synthesis (Jasiński et al., 2008).
Anticancer Activity
Benzimidazoles bearing the oxadiazole nucleus, synthesized from 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide, exhibited significant anticancer activity, suggesting the compound's potential role in anticancer drug development. The compounds were screened for in vitro anticancer activity, with some derivatives showing promising results against cancerous cell lines (Rashid et al., 2012; Nofal et al., 2014).
Molecular Structure and Pharmacological Interest
The molecular structure of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine was investigated using experimental and theoretical techniques. The compound's role as an alpha-2-imidazoline receptor agonist highlights its significance in treating hypertension and other medical conditions, making it a molecule of pharmacological interest (Aayisha et al., 2019).
Nitrogen-Rich Gas Generators
Imidazole-based molecules were prepared for potential applications in nitrogen-rich gas generators. The compounds exhibited high positive heats of formation and were considered for their energetic properties, indicating the compound's relevance in materials science, especially in the field of energetic materials (Srinivas et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Imidazole compounds have a broad range of chemical and biological properties, making them an important area of research for the development of new drugs . They are key components to functional molecules that are used in a variety of everyday applications . Future challenges include the development of regiocontrolled synthesis of substituted imidazoles .
Eigenschaften
IUPAC Name |
3-(5-methyl-1H-imidazol-2-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6-4-10-7(11-6)8(9)2-3-12-5-8;;/h4H,2-3,5,9H2,1H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJCZCZQKUHVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2(CCOC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile](/img/structure/B2636623.png)
![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2636624.png)
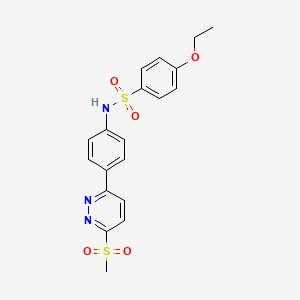
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2636629.png)

![N1-(2-morpholinoethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2636633.png)
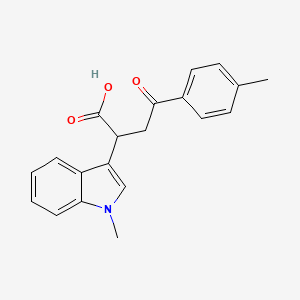
![4-tert-butyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2636636.png)

![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide](/img/structure/B2636638.png)
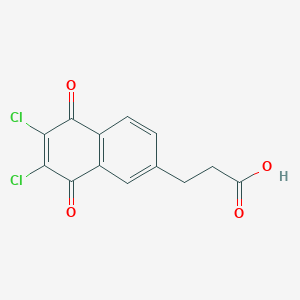
![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2636641.png)
